
4(1H)-Pyrimidinone, 5-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 5-(4-pyridinyl)- is a heterocyclic compound that features a pyrimidinone ring fused with a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- typically involves the condensation of pyridine derivatives with suitable pyrimidinone precursors. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of boronic acids with halogenated pyrimidinones . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyrimidinone, 5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrimidinone N-oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride, resulting in the formation of reduced pyrimidinone derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- react with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 5-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidinone derivatives: These compounds share the pyrimidinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridinyl derivatives: Compounds with a pyridinyl group exhibit similar reactivity but may have different pharmacological profiles.
Uniqueness
4(1H)-Pyrimidinone, 5-(4-pyridinyl)- is unique due to its dual functionality, combining the properties of both pyrimidinone and pyridinyl groups. This dual nature enhances its versatility in chemical reactions and broadens its range of applications in various fields.
Eigenschaften
CAS-Nummer |
22433-72-3 |
|---|---|
Molekularformel |
C9H7N3O |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
5-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H7N3O/c13-9-8(5-11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13) |
InChI-Schlüssel |
MZDSAQFMGVWPIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CN=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
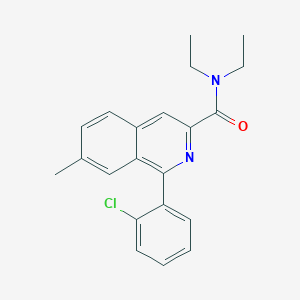
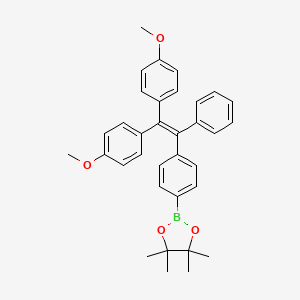
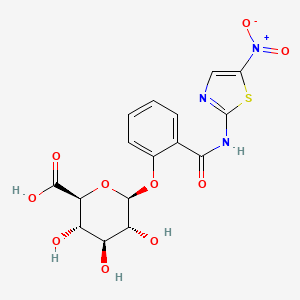
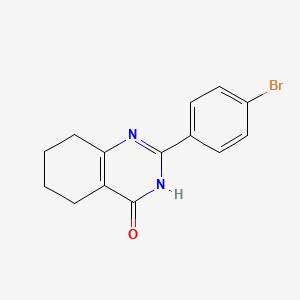
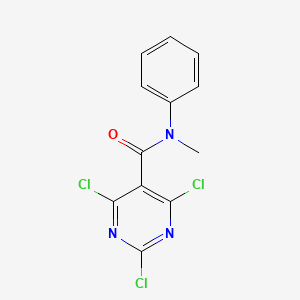
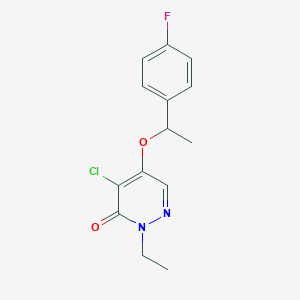
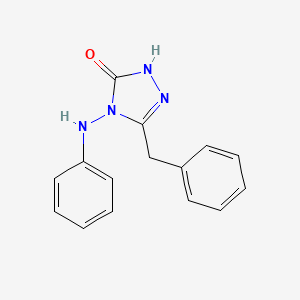
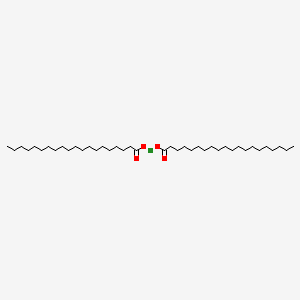
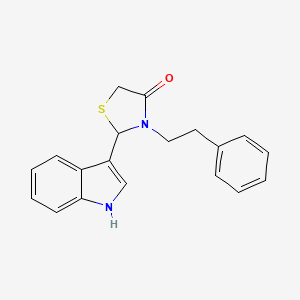
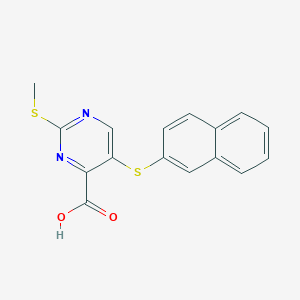
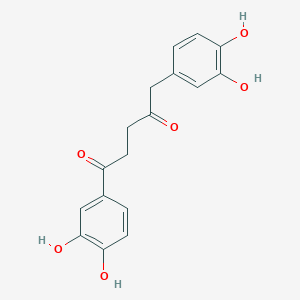
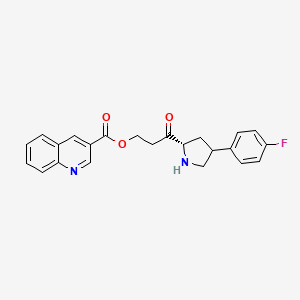
![1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B15215892.png)
